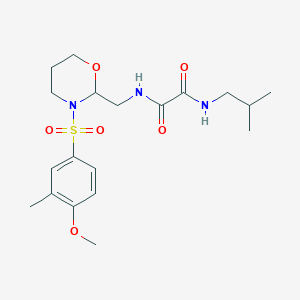![molecular formula C18H15N3O3 B2953633 N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-3-carboxamide CAS No. 2034413-70-0](/img/structure/B2953633.png)
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-3-carboxamide” is a complex organic molecule that contains several heterocyclic components, including a pyridine ring , a furo ring, and an indole ring . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Indole is a bicyclic organic compound and an aromatic heterocyclic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the pyridine and indole rings would add to the polarity of the molecule. The carbonyl group (C=O) in the carboxamide part of the molecule would also contribute to its polarity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyridine and indole rings, as well as the carboxamide group. Pyridine is known to participate in various chemical reactions, including those involving substitution and addition . Indole is also quite reactive and can undergo electrophilic substitution, mainly at position 3 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar groups like the carboxamide would likely make it somewhat soluble in polar solvents . Its melting and boiling points would depend on the strength of the intermolecular forces, which in turn would be influenced by factors like molecular size and polarity .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Heterocyclic chemistry is a central part of organic chemistry and compounds featuring heterocycles are prevalent in nature and medicine. The compound can be used as a precursor for synthesizing various heterocyclic structures that are significant in medicinal chemistry due to their biological and pharmacological properties .
Biological Activity Profiling
The core structure of the compound resembles that of several biologically active molecules, making it a valuable scaffold for the development of new pharmaceuticals. Research into its biological activity could lead to the discovery of new drugs with applications in treating diseases .
Development of Antimicrobial Agents
Given the structural complexity and potential for modification, this compound could be used to synthesize new antimicrobial agents. The ongoing battle against drug-resistant bacteria makes this a particularly urgent and impactful field of study .
Antiproliferative Agents for Cancer Therapy
The compound’s structure suggests potential utility in the synthesis of antiproliferative agents, which could inhibit the growth of cancer cells. This application is crucial in the search for more effective cancer treatments .
Antioxidant Properties
Compounds with antioxidant properties are sought after for their ability to neutralize free radicals and prevent oxidative stress, a factor in many chronic diseases. The compound could be studied for its potential as an antioxidant .
Chemical Biology and Probe Development
In chemical biology, researchers use small molecules as probes to understand biological processes. This compound could be used to develop new probes that help elucidate the functions of various proteins and enzymes in the cell .
Material Science Applications
The unique structure of the compound might lend itself to the development of new materials with specific optical or electronic properties, useful in fields such as nanotechnology and electronics .
Agricultural Chemistry
Lastly, the compound could be explored for its use in agricultural chemistry to develop new pesticides or growth agents that could contribute to increased crop yields and pest resistance .
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c22-17(14-11-20-15-4-2-1-3-13(14)15)19-7-9-21-8-5-12-6-10-24-16(12)18(21)23/h1-6,8,10-11,20H,7,9H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMOXQFQTQXINW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NCCN3C=CC4=C(C3=O)OC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

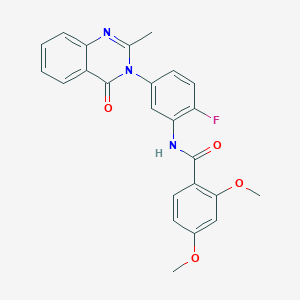

![3-Cyclobutyl-6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2953553.png)
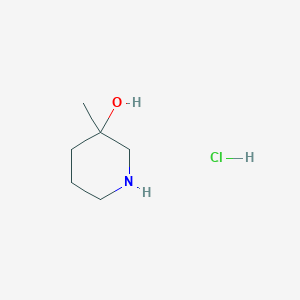
![3,5-Dimethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]-1,2-oxazole-4-sulfonamide](/img/structure/B2953555.png)
![(4S)-2-[3-(difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/no-structure.png)
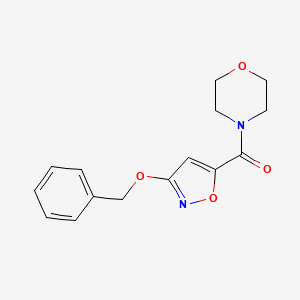

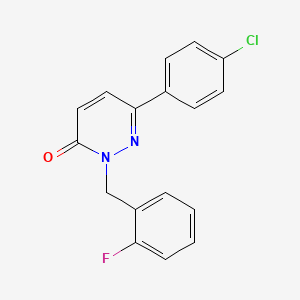
![hexahydro-1H-4lambda6-[1,2,4]thiadiazino[3,2-c]morpholine-4,4-dione](/img/structure/B2953566.png)
![4-[1-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]morpholine](/img/structure/B2953567.png)
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2953568.png)
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2-acetamido-1,3-thiazole-4-carboxylate](/img/structure/B2953570.png)
